molecular formula C14H21NO5 B12724437 4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- CAS No. 86525-20-4

4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo-

Cat. No.: B12724437
CAS No.: 86525-20-4
M. Wt: 283.32 g/mol
InChI Key: LKYQGAQSEADTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- is a complex organic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a pyran ring fused with a carboxylic acid group, a dibutylamino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- typically involves multi-step organic reactions. One common method involves the condensation of a suitable aldehyde with a malonic acid derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high efficiency. The purification of the final product is typically carried out using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: This compound shares a similar pyranone structure but differs in the substitution pattern and functional groups.

    4-Oxo-4H-pyran-2-carboxylic acid: Another related compound with a simpler structure, lacking the dibutylamino and hydroxy groups.

Uniqueness

4H-Pyran-2-carboxylic acid, 6-(dibutylamino)-5-hydroxy-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

86525-20-4

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

6-(dibutylamino)-5-hydroxy-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C14H21NO5/c1-3-5-7-15(8-6-4-2)13-12(17)10(16)9-11(20-13)14(18)19/h9,17H,3-8H2,1-2H3,(H,18,19)

InChI Key

LKYQGAQSEADTEV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=C(C(=O)C=C(O1)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.